(E)-1-methyl-N'-(2,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide
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Overview
Description
(E)-1-methyl-N’-(2,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide is an organic compound known for its potential applications in nonlinear optical (NLO) devices. This compound is characterized by its unique molecular structure, which includes an indole core and a trimethoxybenzylidene moiety. The presence of these functional groups contributes to its interesting chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-methyl-N’-(2,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide typically involves the condensation reaction between 1-methyl-1H-indole-3-carbohydrazide and 2,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-methyl-N’-(2,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-1-methyl-N’-(2,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of nonlinear optical materials for photonic devices.
Mechanism of Action
The mechanism of action of (E)-1-methyl-N’-(2,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide involves its interaction with molecular targets through its functional groups. The trimethoxybenzylidene moiety can participate in π-π interactions, while the indole core can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene] aniline
- 4-dimethylaminobenzaldehyde 2,4-dinitrophenol
- 1-ethyl-2-[2-(3,4,5-trimethoxy-phenyl)vinyl]-quinolinium iodide
Uniqueness
(E)-1-methyl-N’-(2,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide stands out due to its unique combination of an indole core and a trimethoxybenzylidene moiety. This structural arrangement imparts distinct chemical and physical properties, making it particularly suitable for applications in nonlinear optical devices and other advanced materials.
Properties
IUPAC Name |
1-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-23-12-15(14-7-5-6-8-16(14)23)20(24)22-21-11-13-9-18(26-3)19(27-4)10-17(13)25-2/h5-12H,1-4H3,(H,22,24)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBCVWFZPYGSIA-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NN=CC3=CC(=C(C=C3OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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